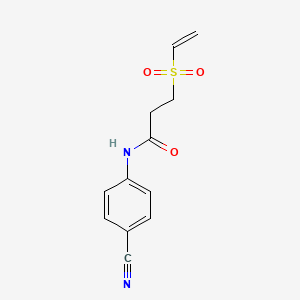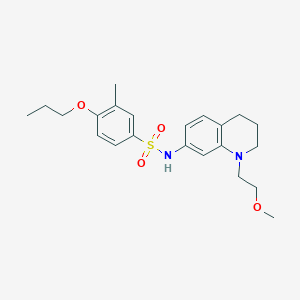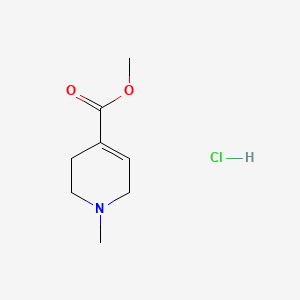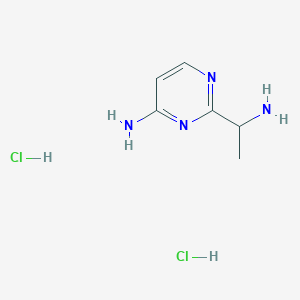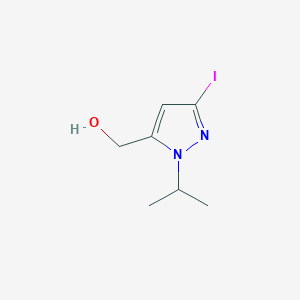
(5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol, also known as IPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. IPMP is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
Mecanismo De Acción
The mechanism of action of (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol is not fully understood, but it is believed to work through the inhibition of certain enzymes and signaling pathways. Studies have shown that (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. In addition, (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
(5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and radioprotective properties. Studies have shown that (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol can reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol has been shown to inhibit the growth of cancer cells, induce apoptosis, and enhance the activity of certain chemotherapeutic agents. Furthermore, (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol has been shown to reduce the damage caused by ionizing radiation, potentially making it useful as a radioprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol in lab experiments include its ability to inhibit the activity of certain enzymes and signaling pathways, its anti-inflammatory and anti-cancer properties, and its potential use as a radioprotective agent. However, there are also limitations to using (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol in lab experiments. For example, (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol can be difficult to synthesize and purify, and its mechanism of action is not fully understood. In addition, more research is needed to determine the optimal dosage and administration of (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol for different applications.
Direcciones Futuras
There are several future directions for research on (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol, including the development of new synthesis methods to increase the yield and purity of (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol, the elucidation of its mechanism of action, and the exploration of its potential applications in medicine. In addition, more research is needed to determine the optimal dosage and administration of (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol for different applications. Furthermore, studies are needed to investigate the potential side effects and toxicity of (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol, as well as its interactions with other drugs and compounds. Overall, (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol has the potential to be a valuable tool in scientific research and a promising candidate for the development of new therapies for cancer, inflammation, and radiation-induced damage.
Métodos De Síntesis
(5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol can be synthesized through various methods, including the reaction of 5-iodo-2-propan-2-ylpyrazole with formaldehyde in the presence of a catalyst, such as p-toluenesulfonic acid. Another method involves the reaction of 5-iodo-2-propan-2-ylpyrazole with paraformaldehyde and sodium borohydride. These methods have been optimized to increase the yield of (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol and reduce the formation of byproducts.
Aplicaciones Científicas De Investigación
(5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol has been studied for its potential applications in medicine, particularly in the treatment of cancer and inflammation. Studies have shown that (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol has anti-inflammatory properties and can inhibit the growth of cancer cells in vitro. In addition, (5-Iodo-2-propan-2-ylpyrazol-3-yl)methanol has been studied for its potential use as a radioprotective agent, as it can reduce the damage caused by ionizing radiation.
Propiedades
IUPAC Name |
(5-iodo-2-propan-2-ylpyrazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-5(2)10-6(4-11)3-7(8)9-10/h3,5,11H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBWVQHROJAJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)I)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

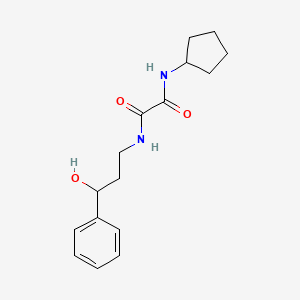
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2528143.png)
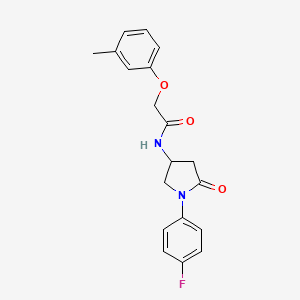
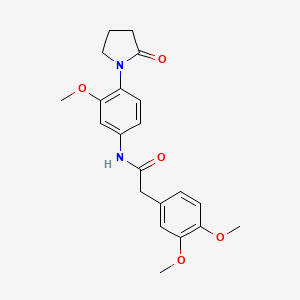
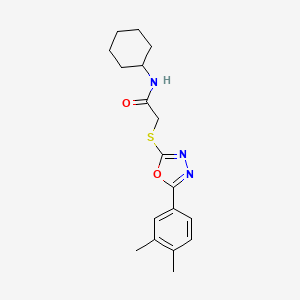
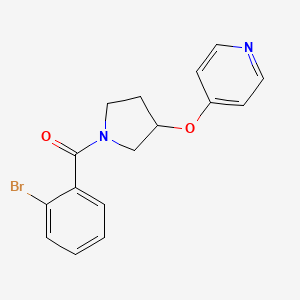
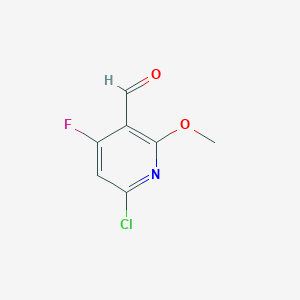
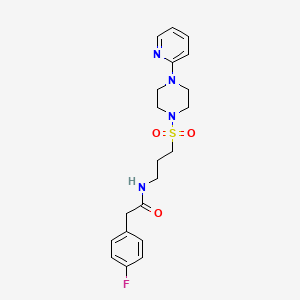
![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2528155.png)
![3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride](/img/structure/B2528157.png)
